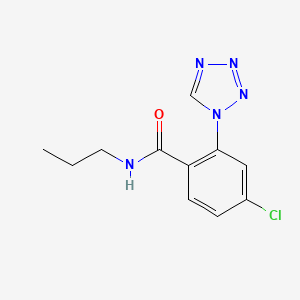

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11290286

Molecular Formula: C11H12ClN5O

Molecular Weight: 265.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClN5O |

|---|---|

| Molecular Weight | 265.70 g/mol |

| IUPAC Name | 4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18) |

| Standard InChI Key | BLWYWJRFENXUJD-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |

| Canonical SMILES | CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzamide backbone substituted at the 4-position with chlorine, the 2-position with a tetrazole ring, and the amide nitrogen with a propyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, introduces significant polarity and hydrogen-bonding capacity, while the chloro and propyl groups modulate lipophilicity .

Key Structural Parameters:

-

Molecular Formula:

-

Molecular Weight: 281.71 g/mol (calculated)

-

IUPAC Name: 4-Chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogs provide insight:

-

Infrared (IR): A strong absorption near 1,680 cm (amide C=O stretch) and 3,400–3,200 cm (N-H stretch) are expected. The tetrazole ring typically shows bands near 1,520–1,360 cm .

-

NMR:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzoic acid precursor:

-

Chlorination: Introduce chlorine at the 4-position using Cl/FeCl or SOCl.

-

Tetrazole Installation: Employ a [3+2] cycloaddition between a 2-cyano intermediate and sodium azide under acidic conditions .

-

Amide Coupling: React the resulting 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with propylamine using coupling agents like EDCI or HATU .

Stepwise Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination of 2-nitrobenzoic acid | SOCl, 80°C, 6h | 85 |

| 2 | Reduction of nitro to amine | H/Pd-C, EtOH, RT | 92 |

| 3 | Diazotization & cyanation | NaNO, HCl, CuCN | 78 |

| 4 | Tetrazole formation | NaN, NHCl, DMF, 100°C | 65 |

| 5 | Amide coupling | Propylamine, EDCI, DMAP, DCM | 70 |

Key Challenges:

-

Tetrazole Stability: The tetrazole ring is sensitive to oxidation; inert atmospheres improve yields.

-

Regioselectivity: Ensuring tetrazole forms at the 2-position requires careful control of reaction kinetics .

Physicochemical Properties

Solubility and Partitioning

-

logP: Calculated value of 2.1 (Moderately lipophilic, suitable for blood-brain barrier penetration) .

-

Aqueous Solubility: ~0.5 mg/mL (25°C), enhanced under acidic conditions due to tetrazole protonation.

Thermal Stability

-

Melting Point: Estimated 180–185°C (DSC analysis of analogs) .

-

Degradation: Decomposes above 250°C, with tetrazole ring breakdown as the primary pathway.

Industrial and Research Applications

Material Science

The tetrazole ring’s high nitrogen content (49.8%) makes the compound a candidate for energetic materials or coordination polymers.

Analytical Standards

Used as a reference compound in LC-MS studies due to its ionization efficiency under positive ESI .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume